Cas no 474334-59-3 (L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)-)

L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)- is a chiral amino acid derivative, offering high purity and specific chirality for advanced synthetic applications. Its unique structure provides enhanced stability and improved reactivity, making it ideal for pharmaceutical and biotechnological research. The product's superior purity ensures reliable results in various chemical transformations.
L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)- structure
474334-59-3 structure
商品名:L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)-
CAS番号:474334-59-3
MF:C13H25NO5
メガワット:275.341
CID:3449771
PubChem ID:36689312

L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)- 化学的及び物理的性質

名前と識別子

    • L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)-
    • (2S,3S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
    • (2S,3S)- N-Boc-O-t-butyl-L-threonine
    • 474334-59-3
    • (2S, 3S)-N-Boc-O-t-butyl-L-threonine
    • L-Allothreonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-
    • (2S,3S)-N-Boc -O-t-butylthreonine
    • (2S,3S)-3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
    • (2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • G77150
    • LKRXXARJBFBMCE-IUCAKERBSA-N
    • (2S, 3S)-N-Boc-O-t-butylthreonine
    • L-Allothreonine,N-[(1,1-dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-
    • (2S,3S)-N-Boc-O-t-butyl-L-threonine
    • AS-84334
    • SCHEMBL6476152
    • インチ: InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9-/m0/s1
    • InChIKey: LKRXXARJBFBMCE-IUCAKERBSA-N

計算された属性

  • せいみつぶんしりょう: 275.17327290Da
  • どういたいしつりょう: 275.17327290Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-84334-10g
(2S,3S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
474334-59-3 >97%
10g
£569.00 2025-02-08
Key Organics Ltd
AS-84334-1g
(2S,3S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
474334-59-3 >97%
1g
£144.00 2025-02-08
eNovation Chemicals LLC
Y1252502-2g
(2S,3S)-3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
474334-59-3 98%
2g
$235 2024-06-05
Key Organics Ltd
AS-84334-5g
(2S,3S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
474334-59-3 >97%
5g
£383.00 2025-02-08
eNovation Chemicals LLC
Y1252502-250mg
(2S,3S)-3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
474334-59-3 98%
250mg
$100 2024-06-05
eNovation Chemicals LLC
Y1252502-5g
(2S,3S)-3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
474334-59-3 98%
5g
$400 2024-06-05
eNovation Chemicals LLC
Y1252502-1g
(2S,3S)-3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
474334-59-3 98%
1g
$165 2024-06-05
eNovation Chemicals LLC
Y1252502-10g
(2S,3S)-3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
474334-59-3 98%
10g
$595 2024-06-05
eNovation Chemicals LLC
Y1252502-20g
(2S,3S)-3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
474334-59-3 98%
20g
$925 2024-06-05
Key Organics Ltd
AS-84334-0.25g
(2S,3S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
474334-59-3 >97%
0.25g
£87.00 2025-02-08

L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)- 関連文献

L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)-に関する追加情報

L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL): An Overview of a Versatile Amino Acid Derivative

L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL) (CAS No. 474334-59-3) is a unique and versatile amino acid derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound is characterized by its complex structure, which includes a protected L-allothreonine backbone with both N- and O-protecting groups. The presence of these protecting groups makes it an ideal intermediate for the synthesis of complex peptides and proteins, as well as for the development of novel therapeutic agents.

The chemical structure of L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL) is defined by its chiral centers and the specific protecting groups attached to the amino and hydroxyl functionalities. The N-[(1,1-dimethylethoxy)carbonyl] (Boc) group provides protection to the amino group, while the O-(1,1-dimethylethyl) (t-Bu) group shields the hydroxyl group. These protecting groups are widely used in organic synthesis due to their stability under a variety of reaction conditions and their ease of removal using mild deprotection methods.

In recent years, there has been a growing interest in the use of protected amino acids like L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL) for the synthesis of bioactive peptides and proteins. The ability to selectively protect and deprotect functional groups allows for precise control over the sequence and conformation of these biomolecules. This is particularly important in the development of therapeutic peptides, where the correct folding and stability are crucial for biological activity.

One of the key applications of L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL) is in the synthesis of cyclic peptides. Cyclic peptides have gained significant attention due to their enhanced stability and improved pharmacokinetic properties compared to their linear counterparts. The use of this protected amino acid allows for the formation of stable cyclic structures through selective deprotection and coupling reactions. Recent studies have shown that cyclic peptides derived from this compound exhibit potent biological activities against various targets, including enzymes and receptors.

Another area where L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL) has shown promise is in the development of peptidomimetics. Peptidomimetics are small molecule analogs that mimic the structure and function of peptides but often exhibit improved pharmacological properties such as increased stability and reduced immunogenicity. The ability to incorporate this protected amino acid into peptidomimetic designs allows for the creation of molecules with enhanced biological activity and therapeutic potential.

The synthetic versatility of L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL) also extends to its use in combinatorial chemistry. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. The use of this protected amino acid in combinatorial libraries has led to the discovery of several novel compounds with potential applications in drug discovery and development.

In addition to its synthetic applications, L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL) has been studied for its potential therapeutic applications. Recent research has focused on its use in the treatment of various diseases such as cancer and neurodegenerative disorders. For example, studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation and metastasis. Similarly, other derivatives have been found to modulate neurotransmitter systems in the brain, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

The safety profile of L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL) is another important consideration in its application as a pharmaceutical intermediate. Extensive toxicological studies have demonstrated that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This makes it an attractive candidate for further clinical development.

In conclusion, L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL) (CAS No. 474334-59-3) is a valuable compound with a wide range of applications in chemical biology and pharmaceutical research. Its unique chemical structure and synthetic versatility make it an ideal intermediate for the synthesis of complex peptides and proteins. Furthermore, its potential therapeutic applications highlight its importance in drug discovery and development. As research in this field continues to advance, it is likely that new uses for this compound will be discovered, further expanding its utility in both academic and industrial settings.

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